

FFN102 vs. FFN200: A Comparative Guide for High-Fidelity Dopamine Imaging

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Compound of Interest

Compound Name: **FFN102**

Cat. No.: **B560496**

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For researchers, scientists, and drug development professionals invested in the intricacies of dopaminergic neurotransmission, the selection of an appropriate fluorescent tracer is a critical determinant of experimental success. Fluorescent False Neurotransmitters (FFNs) have emerged as powerful tools for visualizing dopamine dynamics at the synaptic level. This guide provides a detailed, data-driven comparison of two prominent FFNs, **FFN102** and FFN200, to inform the selection process for specific research applications.

Executive Summary

FFN102 and FFN200 are both valuable probes for imaging dopamine release; however, they possess distinct properties that make them suitable for different experimental questions.

FFN102 is a pH-sensitive fluorescent substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), making it an excellent tool for studying DAT activity and pH-dependent vesicular release.^{[1][2][3]} In contrast, FFN200 is a VMAT2 substrate with pH-independent fluorescence, offering a more direct and accurate measurement of exocytosis kinetics from individual synaptic vesicles.^{[4][5]}

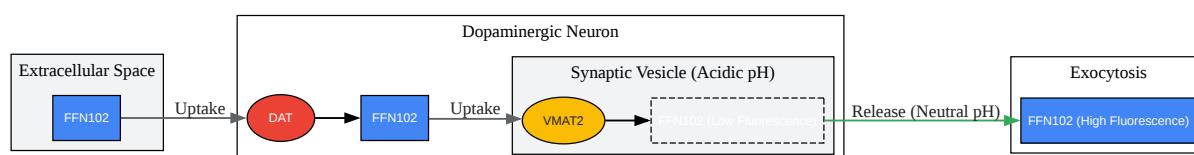
Quantitative Data Summary

The following table summarizes the key quantitative parameters of **FFN102** and FFN200 based on available experimental data.

Property	FFN102	FFN200
Primary Transporter Substrate	Dopamine Transporter (DAT) & Vesicular Monoamine Transporter 2 (VMAT2)[1]	Vesicular Monoamine Transporter 2 (VMAT2)[4][5]
DAT Affinity (Ki)	~4.2 μ M[6]	Not a primary substrate
VMAT2 Affinity (Km)	Not explicitly reported, but identified as a substrate[1]	$13.7 \pm 2.7 \mu$ M[4]
Excitation Maximum	pH-dependent: 340 nm (acidic), 370 nm (neutral)[1]	352 nm[4]
Emission Maximum	453 nm[1]	451 nm[4]
Fluorescence pH-Sensitivity	Greater fluorescence in neutral vs. acidic environments[1][3]	pH-independent fluorescence[4]
Selectivity	High selectivity for dopaminergic neurons[1][6]	Selectively labels monoaminergic neurons (dopaminergic in striatum)[4][5]

Signaling Pathways and Mechanism of Action

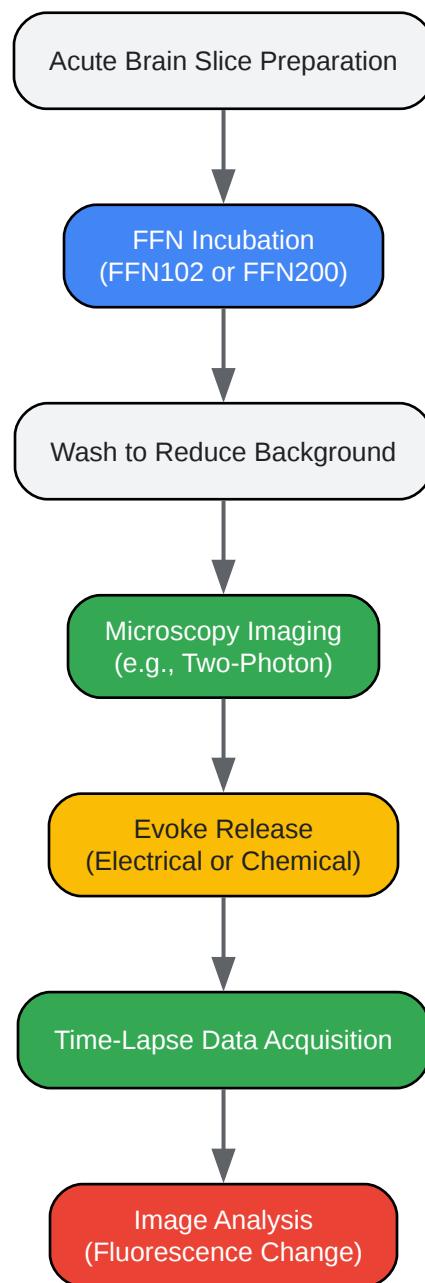
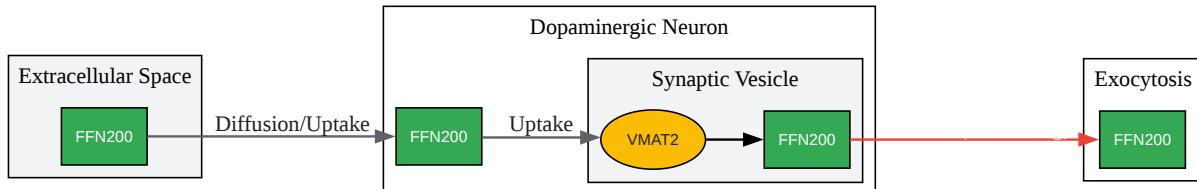
The differential transporter affinity of **FFN102** and FFN200 dictates their mechanism of labeling dopaminergic neurons.



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FFN102 Uptake and Release Pathway.

FFN102 is actively transported into dopaminergic neurons by DAT. Once in the cytoplasm, it is packaged into synaptic vesicles by VMAT2. Due to the acidic environment of the vesicle, **FFN102** fluorescence is quenched. Upon exocytosis, **FFN102** is released into the neutral pH of the synaptic cleft, resulting in a significant increase in fluorescence.[\[1\]](#)[\[7\]](#)



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